molecular formula C25H26N2O5 B10994773 N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B10994773
M. Wt: 434.5 g/mol
InChI Key: BCKCHLZNZSFCFT-UHFFFAOYSA-N
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Description

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines elements of both furochromen and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furochromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylaminoethoxy group: This step involves the reaction of the furochromen intermediate with 2-(dimethylamino)ethanol in the presence of a suitable catalyst.

    Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Trimethobenzamide: A compound with a similar benzamide structure.

    Itopride: Another benzamide derivative with similar pharmacological properties.

Uniqueness

N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is unique due to its combination of the furochromen and acetamide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H26N2O5/c1-15-14-31-22-13-23-20(11-19(15)22)16(2)21(25(29)32-23)12-24(28)26-17-5-7-18(8-6-17)30-10-9-27(3)4/h5-8,11,13-14H,9-10,12H2,1-4H3,(H,26,28)

InChI Key

BCKCHLZNZSFCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=CC=C(C=C4)OCCN(C)C)C

Origin of Product

United States

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